molecular formula C49H53NO10 B12342662 Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside

Cat. No.: B12342662
M. Wt: 815.9 g/mol
InChI Key: SFYRCMOBILUYAN-KGVJJITQSA-N
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Description

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside is a complex carbohydrate derivative. This compound is notable for its intricate structure, which includes multiple benzyl groups and a fucopyranosyl moiety. It is primarily used in scientific research, particularly in the fields of carbohydrate chemistry and glycobiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside involves several steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings rather than commercial applications. The synthesis is typically carried out in specialized laboratories with controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like periodate, which cleaves vicinal diols.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Sodium periodate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide and silver oxide in N,N-dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside involves its interaction with specific molecular targets, primarily proteins and enzymes involved in carbohydrate metabolism. The compound can mimic natural carbohydrates, binding to carbohydrate-recognizing proteins and influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside is unique due to its specific combination of benzyl and fucopyranosyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in carbohydrate research and related fields.

Properties

Molecular Formula

C49H53NO10

Molecular Weight

815.9 g/mol

IUPAC Name

N-[(6S,7S,8aS)-8-[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

InChI

InChI=1S/C49H53NO10/c1-33-42(52-28-35-18-8-3-9-19-35)45(53-29-36-20-10-4-11-21-36)46(54-30-37-22-12-5-13-23-37)49(57-33)60-44-41(50-34(2)51)48(55-31-38-24-14-6-15-25-38)58-40-32-56-47(59-43(40)44)39-26-16-7-17-27-39/h3-27,33,40-49H,28-32H2,1-2H3,(H,50,51)/t33?,40?,41-,42+,43+,44?,45-,46-,47?,48-,49-/m0/s1

InChI Key

SFYRCMOBILUYAN-KGVJJITQSA-N

Isomeric SMILES

CC1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2[C@@H]([C@H](OC3[C@H]2OC(OC3)C4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC3C2OC(OC3)C4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8

Origin of Product

United States

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